1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7
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Overview
Description
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is a deuterium-labeled compound with the molecular formula C17H10D7NO4 and a molecular weight of 306.36 g/mol . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling which aids in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 involves multiple steps, starting with the preparation of the naphthalenyloxy intermediate. This intermediate is then reacted with a hydroxypropyl derivative under controlled conditions to form the final product. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The naphthalenyloxy group can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the naphthalenyloxy group yields a naphthalenyl derivative .
Scientific Research Applications
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 involves its interaction with specific molecular targets. The hydroxy and naphthalenyloxy groups play a crucial role in binding to these targets, facilitating various biochemical reactions. The deuterium labeling enhances the compound’s stability and allows for precise tracking in analytical studies .
Comparison with Similar Compounds
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 can be compared with other similar compounds such as:
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione: The non-deuterated version of the compound, which lacks the stable isotope labeling.
1-[2-Hydroxy-3-(1-phenoxy)propyl]-2,5-pyrrolidinedione: A similar compound with a phenoxy group instead of a naphthalenyloxy group.
1-[2-Hydroxy-3-(1-biphenyloxy)propyl]-2,5-pyrrolidinedione: Another analog with a biphenyloxy group.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and precision in analytical applications.
Properties
CAS No. |
1794942-05-4 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
306.369 |
IUPAC Name |
1-[1,1,2,3,3-pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17NO4/c19-13(10-18-16(20)8-9-17(18)21)11-22-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,19H,8-11H2/i3D,7D,10D2,11D2,13D |
InChI Key |
AEPOJXVSQUFPCK-YSNNITQRSA-N |
SMILES |
C1CC(=O)N(C1=O)CC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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